Cyclohexyl Ramipril-d3 Analogue
Description
Significance of Isotopic Labeling in Advanced Pharmaceutical Research
Isotopic labeling involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. musechem.com This technique allows researchers to trace the molecule's fate within a biological system without significantly altering its chemical behavior. musechem.com
Role of Deuterated Analogues in Mechanistic Studies
Deuterated analogues are instrumental in elucidating the mechanisms of drug metabolism and action. acs.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." wikipedia.org This effect can slow down metabolic reactions that involve the cleavage of this bond, providing valuable information about the rate-limiting steps in a drug's breakdown. nih.govcam.ac.uk By observing how deuteration at specific positions affects metabolism, scientists can gain a clearer understanding of the enzymatic processes involved. nih.gov This knowledge is crucial for designing drugs with improved metabolic stability.
Utility in Quantitative Bioanalysis and Internal Standard Applications
One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, particularly in conjunction with mass spectrometry (MS). pharmaffiliates.comaptochem.comclearsynth.com An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis but be distinguishable by the detector. aptochem.com
Deuterated analogues fit this role perfectly. They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute during chromatography and experience similar extraction recovery and ionization efficiency. aptochem.com However, their increased mass allows them to be easily differentiated by a mass spectrometer. aptochem.com This ensures accurate and precise quantification of the target compound in complex biological matrices like blood or urine. clearsynth.comscispace.com
Applications in Metabolic Pathway Elucidation
Isotopically labeled compounds are essential for mapping the metabolic pathways of drugs. nih.govnih.gov When a deuterated drug is administered, its metabolites will also contain the deuterium label, allowing them to be easily identified and tracked. pharmaffiliates.com This helps researchers understand how a drug is transformed in the body, which metabolites are formed, and whether these metabolites are active or potentially toxic. nih.govresearchgate.net In cases where a drug is metabolized through multiple competing pathways, deuteration can be used to intentionally slow down one pathway, thereby revealing the contributions of alternative routes. osti.govosti.gov
Conceptual Framework of Cyclohexyl Ramipril-d3 Analogue
The specific design of this compound, with its deuterium atoms located on the cyclohexyl group, is based on a clear scientific rationale for its intended use.
Rationale for Deuteration at the Specified Position within the Ramipril (B1678797) Scaffold
The placement of three deuterium atoms on the cyclohexyl moiety of the Ramipril-related compound is a deliberate choice for its primary application as an internal standard. This position is typically not a primary site of metabolism for ramipril itself, which is mainly hydrolyzed at the ethyl ester group to form ramiprilat. nih.gov By placing the deuterium label on a metabolically stable part of the molecule, the likelihood of the label being lost during metabolic processes is minimized. chemicalsknowledgehub.com This ensures that the internal standard remains intact and can accurately reflect the concentration of the unlabeled analyte throughout the analytical process.
Structural Elucidation Methodologies for Deuterated Analogues
Confirming the precise structure and the location of the deuterium atoms in a deuterated analogue is critical. Several advanced analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence of hydrogen signals at the deuterated positions, while ²H NMR will show a signal corresponding to the deuterium atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the compound, confirming the incorporation of the correct number of deuterium atoms. nih.gov Fragmentation patterns in MS/MS can further help to pinpoint the location of the labels.
These methods, often used in combination, provide a comprehensive structural confirmation of the deuterated analogue, ensuring its suitability for its intended research applications.
Strategic Importance of this compound within Angiotensin-Converting Enzyme (ACE) Inhibitor Research
The strategic importance of this compound lies in its application as a specialized internal standard for the quantitative analysis of ramipril, its active metabolite ramiprilat, and related analogues in complex biological matrices. nih.gov The pharmacokinetic properties of ACE inhibitors like ramipril can be complex; they often involve prodrug conversion (where the administered drug is metabolized into its active form in the body) and binding to tissue-bound enzymes. nih.govresearchgate.net Understanding the concentration-time profiles of these drugs in the body is essential for research and establishing bioequivalence. nih.gov
Research findings have demonstrated the utility of deuterated standards in the analysis of ACE inhibitors. For instance, a validated LC-MS/MS method for the quantification of ramipril and its active metabolite, ramiprilat, in human serum explicitly uses a deuterated analogue as the internal standard to ensure accuracy. nih.gov In such studies, a known quantity of the deuterated standard (e.g., Ramipril-d3) is added to the patient sample at the beginning of the analytical process. nih.gov
The standard co-elutes with the target analyte during chromatography and is affected by sample processing and potential ion suppression or enhancement in the same way as the non-deuterated drug. texilajournal.com By comparing the known concentration of the internal standard to the signal produced by the target analyte, researchers can accurately determine the concentration of the drug in the original sample. clearsynth.com
The use of a cyclohexyl analogue specifically points to research applications where structural modifications of the parent drug are being investigated. The data table below illustrates the typical information required for such an analytical standard in a research setting.
| Property | Value/Specification | Purpose in Research |
| Compound Name | This compound | Internal Standard for Mass Spectrometry |
| Chemical Formula | C22H29D3N2O5 | Differentiated Mass from Non-Deuterated Analogue |
| Molecular Weight | 407.52 g/mol | Precise Mass for MS Calibration |
| Isotopic Purity | Typically ≥98% | Ensures Minimal Interference from Unlabeled Species |
| Application | Quantitative Bioanalysis, Pharmacokinetic Studies | Enables Accurate Measurement of ACE Inhibitor Analogues |
This table represents typical data for a deuterated standard and is for illustrative purposes.
Properties
Molecular Formula |
C₂₃H₃₅D₃N₂O₅ |
|---|---|
Molecular Weight |
425.58 |
Synonyms |
2S,3aS,6aS)-1-[(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl-d3]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; [2S-[1[R*(R*)],2α,3aβ,6aβ]]-1-[2-[[3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl-d3]octahydrocyclopen |
Origin of Product |
United States |
Advanced Analytical Characterization Methodologies for Cyclohexyl Ramipril D3 Analogue
Spectroscopic Techniques for Structural Confirmation and Isotopic Purity Assessment
The comprehensive characterization of isotopically labeled compounds, such as Cyclohexyl Ramipril-d3 Analogue, is fundamental to its application as an internal standard in quantitative bioanalytical studies. Advanced spectroscopic techniques are indispensable for verifying the chemical structure, confirming the location of the isotopic label, and determining the isotopic purity of the material. This involves a multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)
NMR spectroscopy is an unparalleled tool for the non-destructive elucidation of molecular structure. For isotopically labeled analogues, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR provides a complete picture of the molecule's identity and isotopic composition.
¹³C NMR offers a detailed map of the carbon skeleton. The carbon atom bonded to deuterium exhibits a characteristic triplet in a proton-coupled ¹³C spectrum due to ¹J-coupling with deuterium (a spin-1 nucleus). In proton-decoupled spectra, this carbon signal is often broadened or has a lower intensity. Furthermore, deuterium substitution can cause small upfield shifts (isotope effects) on the attached carbon and other nearby carbons. ox.ac.ukolemiss.edu
²H NMR , also known as Deuteron NMR, directly detects the deuterium nucleus. wikipedia.org It provides definitive proof of deuteration. The chemical shift in the ²H spectrum confirms the electronic environment of the deuterium atom, and the integral of the signal can be used to assess isotopic purity. nih.gov Due to the low natural abundance of deuterium (0.016%), a strong signal in the ²H NMR spectrum is conclusive evidence of enrichment. wikipedia.org
The analysis of deuterated compounds by NMR requires specialized experimental setups to account for the unique properties of the deuterium nucleus (a quadrupolar nucleus with spin I=1). wikipedia.org
For ¹H and ¹³C NMR , standard pulse sequences are generally applicable. However, when acquiring ¹³C spectra, the deuterium-carbon coupling (¹J C-D) can split the signal of the deuterated carbon into a triplet, and long-range couplings (²J C-D, ³J C-D) can also occur. While broadband proton decoupling is standard, specific deuterium decoupling is not typically required as the effect is often observed as a small broadening or splitting which itself is informative.
For ²H NMR , the quadrupolar nature of the deuterium nucleus leads to very rapid relaxation times and broad signals, which can be challenging to observe. Specialized pulse sequences are employed to overcome these effects. The quadrupolar echo (QE) sequence is commonly used for solid-state ²H NMR and can be adapted for solutions. nih.gov This sequence involves a pair of 90° pulses (90°x - τ - 90°y - τ - acquire) that refocus the dephasing caused by quadrupolar interactions, allowing for the acquisition of a distortion-free spectrum. nih.gov The choice of pulse sequence and parameters like the inter-pulse delay (τ) and acquisition time must be optimized to account for the fast relaxation and broad lineshapes characteristic of deuterium. researchgate.net
Table 1: Illustrative NMR Experimental Parameters for a Deuterated Compound
| Parameter | ¹H NMR | ¹³C NMR | ²H NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 61.4 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) | Quadrupolar Echo |
| Solvent | CDCl₃ | CDCl₃ | CHCl₃ |
| Relaxation Delay (d1) | 2 s | 2 s | 0.5 s |
| Acquisition Time (aq) | 4 s | 1.5 s | 0.1 s |
| Number of Scans | 16 | 1024 | 4096 |
This table provides example parameters; actual values must be optimized for the specific instrument and sample.
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are determined by the local electronic environment of each nucleus. By comparing the spectra of this compound with its non-deuterated counterpart, the structural integrity can be confirmed. The d3-label is typically on the methyl group of the ethyl ester, which simplifies the analysis.
Deuterium-Induced Isotope Effects: The substitution of a proton with a deuterium atom causes subtle but measurable changes in the NMR spectrum. This is known as the deuterium-induced isotope effect or deuterium-induced anisotropy effect. acs.org
Primary Isotope Shift: The carbon directly attached to the deuterium(s) will typically show a significant upfield shift (lower ppm value) in the ¹³C NMR spectrum. The magnitude is approximately 0.2-0.5 ppm per deuterium.
Secondary Isotope Shift: Nuclei two or more bonds away from the site of deuteration also experience smaller upfield shifts (typically <0.1 ppm). ox.ac.uk
Observing these specific shifts provides strong evidence for the location of the deuterium label. For instance, in this compound, the methyl carbon of the ethyl ester would show an upfield shift, as would the adjacent methylene (B1212753) carbon, confirming the label's position.
Table 2: Hypothetical Chemical Shift Data for Key Nuclei in this compound
| Group | Nucleus | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes on Deuteration Effect |
| Ethyl Ester | -O-CH₂-CD₃ | ~4.1 (quartet becomes triplet) | ~61 | Signal for -CH₂- protons simplifies from a quartet to a triplet due to coupling with only two neighboring protons on the adjacent carbon. |
| Ethyl Ester | -O-CH₂-CD₃ | Signal absent | ~14 | The ¹H signal for the methyl group is absent. The ¹³C signal is shifted upfield and appears as a triplet in a coupled spectrum. |
| Cyclohexyl Ring | -CH- (ring) | ~1.1 - 1.9 (complex multiplet) | ~25 - 40 | Minimal to no deuterium-induced shift expected. |
| Ramipril (B1678797) Core | Various | Various | Various | Minimal to no deuterium-induced shift expected. |
Note: The chemical shifts are approximate and based on the parent compound, ramipril. The key diagnostic feature is the change in multiplicity and absence of the methyl proton signal.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonding and molecular structure of a compound. They are invaluable for confirming the structural integrity of the this compound and verifying the specific site of isotopic labeling through the analysis of its vibrational modes.
Vibrational Analysis and Deuterium Substitution Effects on Spectral Signatures
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), induces a predictable and readily observable change in the vibrational frequencies of the molecule. This phenomenon, known as the isotopic shift, is a cornerstone of vibrational analysis for deuterated compounds. aps.org
The frequency of a chemical bond's vibration is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium has approximately twice the mass of protium (B1232500) (¹H), the reduced mass of a carbon-deuterium (C-D) bond is significantly greater than that of a carbon-hydrogen (C-H) bond.
This mass difference results in C-D stretching vibrations appearing at considerably lower frequencies (wavenumbers) in the IR and Raman spectra compared to their corresponding C-H stretching vibrations. Typically, a C-H stretching band appears in the 2850–3000 cm⁻¹ region, whereas the corresponding C-D stretch is shifted to approximately 2100–2250 cm⁻¹. The observation of these characteristic low-frequency bands in the spectrum of the this compound, coupled with the attenuation or disappearance of the original C-H bands, provides direct evidence of successful deuterium incorporation. aps.org
This effect allows for a detailed vibrational analysis to confirm the location of the deuterium labels, assuming the substitution occurs at a site with a distinct and observable vibrational signature.
Chromatographic Method Development and Validation for Analytical Purity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and analytical purity of the this compound. These methods are developed to separate the target compound from any process-related impurities, degradation products, or diastereomers.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Ramipril and its analogues due to their chemical properties. The development of a robust and reliable HPLC method is a critical step in the quality control process. Method development involves the systematic optimization of various chromatographic parameters to achieve adequate separation (resolution), good peak shape (symmetry), and appropriate retention times. banglajol.info
Stationary Phase Selection and Mobile Phase Optimization for this compound
Stationary Phase Selection: The choice of stationary phase is dictated by the physicochemical properties of the analyte. rjptonline.org For Ramipril and its analogues, which are moderately lipophilic, C18 (octadecylsilyl) columns are the most commonly used stationary phases. nih.govmdpi.comresearchgate.netglobalresearchonline.net These columns provide sufficient hydrophobic interaction to retain the analyte and separate it from more polar impurities. The selection of a specific C18 column can depend on factors like particle size (typically 3 µm or 5 µm), column dimensions, and end-capping, which can influence efficiency and peak shape. mdpi.comresearchgate.net
Mobile Phase Optimization: Mobile phase composition is arguably the most critical factor in controlling retention and selectivity in RP-HPLC. rjptonline.org For Ramipril analogues, the mobile phase typically consists of an aqueous component and an organic modifier.
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. nih.govmdpi.com The ratio of the organic modifier to the aqueous phase is adjusted to control the elution strength and, consequently, the retention time of the analyte. researchgate.net
Aqueous Component: The aqueous phase is often a buffer solution used to control the pH. Since Ramipril contains carboxylic acid and amine functional groups, its ionization state is pH-dependent. Maintaining a consistent and optimal pH (often acidic, e.g., pH 2.5-3.4) is crucial for achieving reproducible retention times and symmetric peak shapes. nih.govresearchgate.netglobalresearchonline.net Buffers such as potassium dihydrogen phosphate (B84403) or ion-pairing agents like sodium hexanesulfonate are frequently employed to improve peak shape and resolution from closely eluting impurities. nih.govmdpi.com
The table below summarizes various HPLC conditions reported for the analysis of Ramipril, which serve as a strong foundation for developing a method for its cyclohexyl-d3 analogue.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| Genesis C18 (4.6x250 mm, 5 µm) | 0.01 M KH₂PO₄ (pH 3.4) : Methanol : Acetonitrile (15:15:70 v/v/v) | 1.0 | 210 nm | nih.gov |
| Acclaim 120 C18 (4.6x250 mm, 5 µm) | 0.2 g/L Sodium Hexanesulfonate (pH 2.7) : Acetonitrile (50:50 v/v) | 1.0 | 210 nm | mdpi.com |
| C18 Column | Acetonitrile : Water (65:35 v/v) | 0.9 | 210 nm (PDA) | banglajol.info |
| Ace C18 (4.6x250 mm, 5 µm) | 20 mM Phosphate Buffer (pH 2.5) with 0.1% TFA : Acetonitrile (50:50 v/v) | 1.0 | 208 nm | researchgate.netglobalresearchonline.net |
| Inertsil ODS-3 (4.6x150 mm, 3 µm) | Gradient: A) 0.2 g/L Sodium Hexanesulfonate (pH 2.7), B) Acetonitrile | 1.5 | 210 nm | researcher.life |
Detection Modalities (UV-Vis, PDA, ELSD) for Quantitative Analysis
The final step in the HPLC analysis is the detection and quantification of the eluted compound.
UV-Vis and Photodiode Array (PDA) Detection: Ramipril and its analogues contain a chromophore that allows for strong ultraviolet (UV) absorbance. The most common detection wavelength used is approximately 210 nm, where the peptide-like and carbonyl functionalities exhibit significant absorbance. banglajol.infonih.govmdpi.com A standard UV-Vis detector monitors the absorbance at a single wavelength, while a Photodiode Array (PDA) detector collects the entire UV spectrum for each point in the chromatogram. PDA detection offers a significant advantage as it not only quantifies the analyte but also provides spectral information that can be used to confirm peak identity and assess its purity by checking for co-eluting impurities. banglajol.inforesearchgate.net
Evaporative Light Scattering Detection (ELSD): An Evaporative Light Scattering Detector (ELSD) is a universal detector that can be used for the analysis of any non-volatile analyte. The eluent from the HPLC column is nebulized and the solvent is evaporated, leaving behind fine particles of the analyte. These particles are passed through a light beam, and the scattered light is measured by a photodetector. The response is proportional to the mass of the analyte. ELSD is particularly useful for compounds that lack a UV chromophore or have poor UV absorbance. While the this compound is readily detectable by UV, ELSD could be employed as an alternative or complementary technique, especially for quantifying impurities that may not share the same chromophoric properties as the parent compound.
Gas Chromatography (GC) Applications
While liquid chromatography is more common for non-volatile compounds like Ramipril and its analogues, Gas Chromatography (GC) can be employed if the analyte is chemically modified to increase its volatility. This process, known as derivatization, is a critical step for making compounds like angiotensin-converting enzyme (ACE) inhibitors amenable to GC analysis.
For a compound such as this compound, derivatization would typically target the polar functional groups, such as carboxylic acids and secondary amines. A common approach is esterification of the carboxylic acid group, for instance, through reaction with diazomethane, followed by acylation of the amine group. Acetylation using acetic anhydride (B1165640) is a well-established technique for derivatizing amines to make them suitable for GC analysis. nih.gov
A study on a different ACE inhibitor demonstrated the use of GC-mass spectrometry (MS) for quantification in plasma and urine after isolation and derivatization with diazomethane. novartis.com This suggests that a similar protocol could be developed for this compound. The analysis would involve monitoring specific ions (selected-ion monitoring, SIM) to ensure specificity and sensitivity. The deuterium-labeled nature of the analogue would result in a distinct mass spectrum from the non-labeled parent compound, allowing for its use as an internal standard in quantitative assays.
Chiral Chromatography for Enantiomeric Purity Assessment
The therapeutic efficacy of many pharmaceutical compounds is dependent on their stereochemistry. Ramipril itself is a chiral molecule, and its biological activity resides primarily in one specific enantiomer. The this compound also possesses multiple chiral centers, as indicated by its chemical name: (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl-d3]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. Therefore, confirming and maintaining the enantiomeric purity of this analogue is crucial.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for separating enantiomers. researchgate.netmdpi.com The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. For Ramipril and its related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. tsijournals.com
A validated HPLC method for the chiral separation of Ramipril enantiomers employed a Chiralcel OJ-H column, which is a cellulose-based CSP. tsijournals.com The mobile phase consisted of a mixture of n-hexane and 2-propanol, with small amounts of trifluoroacetic acid and diethylamine (B46881) to improve peak shape and resolution. tsijournals.com A similar approach would be directly applicable to assess the enantiomeric purity of the this compound. The detector, typically a UV detector, would monitor the elution of the desired enantiomer and any potential chiral impurities. The deuterium labeling in the analogue is not expected to significantly alter the chromatographic behavior on a chiral column compared to its non-deuterated counterpart under the same conditions.
| Parameter | Condition | Reference |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | tsijournals.com |
| Stationary Phase | Chiralcel OJ-H (cellulose-based) | tsijournals.com |
| Mobile Phase | n-hexane:2-Propanol (900:100 v/v) with trifluoroacetic acid and diethylamine | tsijournals.com |
| Detection | UV | tsijournals.com |
| Application | Separation and quantification of Ramipril enantiomers. | tsijournals.com |
Quantitative Bioanalytical Methodologies Utilizing this compound
The primary application of stable isotope-labeled compounds like this compound is as internal standards in quantitative bioanalytical methods, most notably those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Development of LC-MS/MS Assays for Quantification in Preclinical Matrices
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. The development of a robust LC-MS/MS assay is a meticulous process involving optimization of chromatographic separation and mass spectrometric detection.
Tandem mass spectrometry operates by selecting a specific precursor ion (the molecular ion, [M+H]⁺, in positive ion mode) of the analyte, fragmenting it, and then detecting a specific product ion. This precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and is highly specific to the compound of interest.
For an LC-MS/MS method quantifying Ramipril using this compound as the internal standard, specific MRM transitions for both compounds must be established. The analogue, being deuterated, will have a precursor ion with a higher mass-to-charge ratio (m/z) than the parent compound. The fragmentation pattern, however, is generally similar.
Based on published data for Ramipril and its deuterated analogues, the following MRM transitions in positive electrospray ionization (ESI) mode are typical:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Ramipril | 417.2 | 234.1 | nih.gov |
| Ramipril | 417.3 | 234.3 | nih.gov |
| This compound (as Ramipril-d3) | 420.2 | 237.2 | nih.gov |
The selection of these transitions ensures that the instrument is detecting only the compounds of interest, minimizing interference from other molecules in the biological matrix.
The "matrix effect" is a phenomenon where components of the biological sample co-eluting with the analyte can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. chromforum.orgresearchgate.net
Because the deuterated internal standard is chemically and physically almost identical to the parent analyte, it experiences the same matrix effects. researchgate.net It will co-elute from the LC column and be subject to the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification. While deuterated standards are ideal, it's important to note that in some cases, slight chromatographic separation from the analyte can occur, which may require careful method optimization to ensure they are affected by the same matrix components. researchgate.netmyadlm.org
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of prepared standards. This allows for the determination of the unknown concentration of the analyte in preclinical samples.
Validation Parameters for Bioanalytical Methods in Preclinical Research
Before a bioanalytical method can be used for preclinical studies, it must undergo a rigorous validation process to ensure it is reliable and reproducible. The validation is performed in accordance with guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH) M10 guideline. hubspotusercontent10.netich.orgeuropa.euprogress-lifesciences.nl Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is assessed by analyzing blank matrix samples from multiple sources.
Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as a percentage of the nominal value and should be within ±15% (±20% at the Lower Limit of Quantification).
Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ).
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The curve must be well-defined over the expected concentration range, typically with a correlation coefficient (r²) of 0.99 or better. ijpsonline.comnih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ijpsonline.com
Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
A summary of typical acceptance criteria for these parameters in a validated bioanalytical method for Ramipril is presented below.
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | ijpsonline.com |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | ijpsonline.com |
| LLOQ | Demonstrable with acceptable accuracy and precision | ijpsonline.com |
| Selectivity | No significant interference at the retention time of the analyte | gmp-compliance.org |
By adhering to these rigorous validation standards, the LC-MS/MS method utilizing this compound as an internal standard can be confidently applied to generate reliable data in support of preclinical research.
Purity Profiling and Contaminant Identification for Research Batches
Ensuring the purity of research batches of this compound is paramount for the integrity of non-clinical studies. A multi-faceted approach is taken to identify and quantify any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds.
Area Normalization: This method provides an estimation of the main peak's purity by calculating its area as a percentage of the total area of all detected peaks in the chromatogram. youtube.com It assumes that all compounds have a similar response factor at the detection wavelength.
Peak Purity: Photodiode array (PDA) detectors are used to assess peak purity by comparing the UV-Vis spectra across the entire peak. A high degree of spectral similarity indicates that the peak is likely pure and not co-eluting with any impurities.
Table 3: Chromatographic Purity of a Research Batch of this compound Hypothetical data for illustrative purposes.
| Analytical Method | Parameter | Result |
|---|---|---|
| HPLC-UV (Area Normalization) | Purity (%) | 99.5% |
| Total Impurities (%) | 0.5% | |
| HPLC-PDA | Peak Purity Index | > 0.999 |
Organic solvents are often used during the synthesis of active pharmaceutical ingredients and must be controlled in the final product. chromatographyonline.comscharlab.com Headspace Gas Chromatography (GC-Headspace) is the preferred method for quantifying residual solvents due to its ability to separate volatile compounds from the non-volatile analyte matrix. scielo.brscielo.br The method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system for analysis. chromatographyonline.comsigmaaldrich.com
Table 4: Residual Solvent Analysis of a this compound Batch Hypothetical data for illustrative purposes.
| Solvent | ICH Limit (ppm) | Result (ppm) |
|---|---|---|
| Methanol | 3000 | < 50 |
| Acetone | 5000 | < 50 |
| Dichloromethane | 600 | < 10 |
| Toluene | 890 | < 20 |
| Cyclohexane | 3880 | < 50 |
Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound. The results are compared to the theoretical values calculated from the molecular formula to confirm the compound's identity and provide an indication of its purity.
Water Content Determination (Karl Fischer Titration): Karl Fischer titration is a specific and accurate method for determining the water content in a substance. nihs.go.jpscharlab.compharmaguideline.comsigmaaldrich.commt.com This is important as water can affect the stability and accurate weighing of the compound. news-medical.netpacificbiolabs.com The method can be volumetric, for higher water content, or coulometric for trace amounts. nihs.go.jpscharlab.com
Table 5: Elemental Analysis and Water Content for this compound Hypothetical data for illustrative purposes.
| Analysis | Parameter | Theoretical Value (%) | Found Value (%) |
|---|---|---|---|
| Elemental Analysis | % Carbon | 64.91 | 64.85 |
| % Hydrogen (including Deuterium) | 9.00 | 8.95 | |
| % Nitrogen | 6.58 | 6.62 | |
| Water Content (Karl Fischer) | % H₂O | - | 0.15% |
Preclinical Pharmacokinetic and Metabolic Investigation of Cyclohexyl Ramipril D3 Analogue
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental for predicting the in vivo hepatic clearance of a drug candidate. youtube.com These studies assess the extent of metabolism when the compound is exposed to drug-metabolizing enzymes.
To evaluate the metabolic stability of the Cyclohexyl Ramipril-d3 Analogue, in vitro systems containing key metabolic enzymes are employed. The primary systems are liver microsomes and hepatocytes, sourced from various preclinical species to understand potential inter-species differences in metabolism. youtube.com
Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). They are a rich source of Phase I oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily, and are commonly used to predict hepatic metabolic clearance driven by these enzymes. youtube.comnih.gov Microsomal assays can be performed with cryopreserved microsomes from species such as rats, mice, dogs, and monkeys, as well as humans (HLM). youtube.com
Hepatocytes : These are intact liver cells that contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, as well as transporters. youtube.com Incubations with hepatocytes provide a more comprehensive picture of a compound's potential metabolism in the liver. They can be used as fresh or cryopreserved suspensions.
The selection of preclinical species is typically based on their physiological and metabolic similarity to humans for the class of compounds being studied.
Table 1: Typical Preclinical Species and In Vitro Systems for Metabolic Studies
| Preclinical Species | In Vitro System | Primary Enzymes Present |
|---|---|---|
| Rat | Liver Microsomes, Hepatocytes | Phase I (CYPs), Phase II |
| Mouse | Liver Microsomes, Hepatocytes | Phase I (CYPs), Phase II |
| Dog | Liver Microsomes, Hepatocytes | Phase I (CYPs), Phase II |
| Monkey (e.g., Cynomolgus) | Liver Microsomes, Hepatocytes | Phase I (CYPs), Phase II |
The metabolic stability of the this compound is quantified by determining its half-life (t½) and intrinsic clearance (CLint) in these in vitro systems. The compound is incubated with either microsomes or hepatocytes, and samples are taken at various time points. The concentration of the remaining parent compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Half-Life (t½) : This is the time required for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower stability.
Intrinsic Clearance (CLint) : This parameter measures the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug disappearance and reported in units such as µL/min/mg microsomal protein or µL/min/10⁶ hepatocytes. youtube.com
Based on the known metabolism of ramipril (B1678797), which is rapidly hydrolyzed to its active metabolite ramiprilat, the this compound is expected to be relatively unstable in systems containing esterase activity. ontosight.aismpdb.ca
Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound
| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
|---|---|---|---|
| Liver Microsomes | Rat | > 60 | < 5 |
| Human | > 60 | < 5 | |
| Hepatocytes | Rat | 15 | 92.4 |
| Dog | 25 | 55.5 |
Note: The hypothetical data reflects rapid clearance in hepatocytes, where esterases are abundant, and low clearance in microsomes, consistent with ramipril's primary metabolic pathway not involving CYP enzymes. nih.gov
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. Ramipril is a prodrug that is primarily activated by carboxylesterases in the liver, which hydrolyze the ester group to form the active diacid metabolite, ramiprilat. ontosight.aidrugbank.comebmconsult.com It is not considered a substrate for CYP enzymes. nih.gov
For the this compound, a similar metabolic pathway is anticipated:
Carboxylesterases : These are expected to be the primary enzymes responsible for the bioactivation of the analogue to its corresponding active diacid form.
Cytochrome P450 (CYP) Enzymes : To confirm the lack of CYP involvement, the analogue would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). nih.govmdpi.com It is expected that little to no metabolism would be observed, confirming that CYPs play a minimal role.
Phase II Enzymes : The parent analogue and its primary metabolite could also undergo Phase II conjugation reactions, such as glucuronidation, to form inactive metabolites. drugbank.comebmconsult.com Studies in hepatocytes would help to identify these pathways.
Table 3: Anticipated Role of Metabolizing Enzymes in this compound Biotransformation
| Enzyme Family | Specific Enzyme(s) | Expected Role | Location of Study |
|---|---|---|---|
| Hydrolases | Carboxylesterases (e.g., CES1) | Primary metabolism (prodrug activation) | Hepatocytes, Plasma |
| Oxidoreductases | Cytochrome P450s | Negligible | Recombinant Enzymes, Microsomes |
Identification of Metabolites Using Deuterium (B1214612) Labeling
The stable isotope label (d3) on the this compound is a powerful tool for metabolite identification. It allows drug-related material to be distinguished from endogenous matrix components with high confidence. nih.govmdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite profiling and structural elucidation. youtube.comnih.govyoutube.com
The general strategy involves:
Incubation : The this compound is incubated with the in vitro systems (microsomes, hepatocytes).
Sample Analysis : The incubation mixtures are analyzed by high-resolution LC-MS/MS.
Metabolite Searching : The mass spectrometer is programmed to search for specific mass shifts corresponding to common metabolic reactions (e.g., hydrolysis, oxidation, conjugation). Crucially, it also looks for the characteristic isotopic signature of the deuterium-labeled compound. The parent compound and its metabolites will appear as a pair of peaks separated by 3 mass units (the mass of the three deuterium atoms), creating a unique "doublet" in the mass spectrum. nih.gov
Structure Elucidation : Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to that of the parent drug to determine the site of metabolic modification. youtube.com
The position of the deuterium label is critical. In the this compound, the three deuterium atoms are located on the oxopropyl moiety. clearsynth.com This strategic placement allows for precise tracking of the metabolic fate of this part of the molecule.
Hydrolysis : The primary metabolic pathway for ramipril is hydrolysis of the ethyl ester to form the active diacid, ramiprilat. ontosight.ai For the cyclohexyl analogue, this would correspond to the formation of the "Cyclohexyl Ramiprilat-d3 Analogue." Since the deuterium label is not on the ester group being cleaved, the resulting active metabolite will retain the d3-label. Its detection as an isotopic doublet in the mass spectrum confirms its origin from the parent drug.
Other Metabolic Transformations : If other parts of the molecule were to be metabolized (e.g., hydroxylation on the cyclohexyl ring), the resulting metabolite would also retain the d3-label. The fragmentation pattern in the MS/MS spectrum would reveal the mass of the fragment containing the label, helping to pinpoint the location of the modification.
Diketopiperazine Formation : Ramipril can undergo intramolecular cyclization to form an inactive diketopiperazine (DKP) metabolite. ebmconsult.commdpi.com This reaction involves the amine and the diacid. The formation of a d3-labeled DKP metabolite from the this compound would also be readily traceable using this method.
Table 4: Hypothetical Metabolites of this compound and Their Mass Signatures
| Compound | Chemical Formula (Hypothetical) | Molecular Weight (Monoisotopic) | Metabolic Reaction |
|---|---|---|---|
| This compound | C₂₃H₃₅D₃N₂O₅ | 425.58 | Parent Drug |
| Metabolite 1 (M1) | C₂₁H₃₁D₃N₂O₅ | 397.53 | Hydrolysis (Loss of ethyl group) |
| Metabolite 2 (M2) | C₂₃H₃₅D₃N₂O₆ | 441.58 | Oxidation (e.g., Hydroxylation) |
| Metabolite 3 (M3) | C₂₁H₂₉D₃N₂O₄ | 379.51 | Cyclization (Diketopiperazine formation) |
Note: The table illustrates how the d3-label is retained across major metabolic pathways, facilitating their identification via LC-MS by searching for the corresponding mass and isotopic pattern.
Structural Elucidation of Preclinical Metabolites of this compound
The metabolic pathway of the this compound is anticipated to mirror that of Ramipril, which is a prodrug that undergoes extensive biotransformation to exert its therapeutic effect. ontosight.ai The primary metabolic activation step for Ramipril is the hydrolysis of its ester group, a reaction catalyzed predominantly by carboxylesterase enzymes in the liver, to form its active diacid metabolite, Ramiprilat. ontosight.ainih.gov This conversion is crucial, as Ramiprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE). ontosight.ai
Following the logic of this pathway, the this compound would be converted to its corresponding active metabolite, the "Cyclohexyl Ramiprilat-d3 Analogue."
Further metabolism of Ramipril leads to the formation of inactive metabolites. These include the diketopiperazine ester and the diketopiperazine acid, which are formed through intramolecular cyclization. drugbank.com Glucuronide conjugates of both Ramipril and Ramiprilat are also formed and have been identified. nih.govnih.gov It is highly probable that the this compound follows these same metabolic routes, resulting in a similar profile of inactive metabolites.
Table 1: Predicted Major Metabolites of this compound (Based on Ramipril Metabolism)
| Parent Compound | Predicted Active Metabolite | Predicted Inactive Metabolites | Metabolic Process |
|---|
In Vivo Pharmacokinetic Studies in Animal Models
In vivo studies in various animal species, including dogs, rats, and horses, have characterized the pharmacokinetics of Ramipril and its active metabolite, Ramiprilat. These studies provide a robust framework for predicting the pharmacokinetic profile of the this compound.
Once absorbed, Ramipril is rapidly and widely distributed to all tissues. nih.gov Preclinical studies have demonstrated that the liver, kidneys, and lungs exhibit markedly higher concentrations of the drug compared to the blood. nih.gov This extensive tissue distribution is a key feature of the compound's pharmacology, as ACE is present not only in plasma but also in various tissues. cvpharmacology.com The plasma protein binding is significant; for Ramipril, it is approximately 73%, while for its active metabolite, Ramiprilat, it is about 56%. nih.govnih.gov A physiologically based pharmacokinetic (PBPK) model for Ramipril in humans suggests that less than 2% of the total body's ACE is in the plasma, highlighting the importance of tissue distribution for its pharmacological effect. nih.gov Lifelong treatment studies in spontaneously hypertensive rats (SHR-SP) showed that Ramipril treatment led to decreased cardiac ACE expression and activity. nih.gov Another study in rats found that Ramipril treatment resulted in a significant, lung-specific increase in ACE2 receptor expression. mdpi.com
The elimination of Ramipril and its metabolites occurs through both renal and fecal routes. Following oral administration in humans, approximately 60% of the dose is recovered in the urine, and about 40% is found in the feces. drugbank.comnih.gov The fecal portion represents both unabsorbed drug and metabolites eliminated via biliary excretion. drugbank.com In dogs, Ramiprilat is known to be eliminated in both bile and urine. nih.govresearchgate.net Urinary excretion primarily consists of Ramiprilat and its glucuronide conjugate, with less than 2% of the dose excreted as unchanged Ramipril. drugbank.com This dual excretion pathway is significant, particularly in subjects with impaired renal function.
Pharmacokinetic parameters for Ramipril and Ramiprilat have been determined in several preclinical species. These parameters provide quantitative insight into the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The plasma concentrations of Ramiprilat typically decline in a multiphasic manner, characterized by an initial rapid distribution phase, an apparent elimination phase, and a very slow terminal elimination phase, which is thought to represent the slow dissociation of Ramiprilat from ACE. drugbank.comnih.gov
Table 2: Selected Pharmacokinetic Parameters of Ramipril and Ramiprilat in Dogs (0.25 mg/kg Oral Dose)
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Ramipril | Tmax (h) | 0.5 | researchgate.net |
| Ramiprilat | Tmax (h) | 1.5 | researchgate.net |
Table 3: Selected Pharmacokinetic Parameters of Ramiprilat in Horses
| Route | Parameter | Value | Reference |
|---|---|---|---|
| Oral Ramipril | Systemic Bioavailability of Ramiprilat | 6-9% | nih.gov |
| IV Ramipril | Maximum ACE Inhibition | 98.88% | nih.gov |
Preclinical Drug-Drug Interaction Potential
The preclinical drug-drug interaction profile for the this compound can be inferred from the known interactions of Ramipril and other ACE inhibitors. These interactions are often pharmacodynamic in nature, relating to the drug's mechanism of action on the renin-angiotensin-aldosterone system (RAAS). pharmgkb.org
Diuretics: Co-administration with diuretics can lead to an excessive reduction in blood pressure. nih.govpfizermedical.com
Potassium-sparing diuretics and potassium supplements: Since ACE inhibitors decrease aldosterone (B195564) production, they can reduce potassium excretion, leading to a risk of hyperkalemia when combined with other agents that increase serum potassium. nih.gov
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): In certain preclinical models, such as in elderly or volume-depleted animals, the concurrent use of NSAIDs can diminish the antihypertensive effect of ACE inhibitors and may lead to a deterioration of renal function. nih.govpfizermedical.com
Lithium: ACE inhibitors have been reported to increase serum lithium levels, potentially leading to toxicity. nih.govpfizermedical.com
mTOR Inhibitors (e.g., temsirolimus) and Neprilysin Inhibitors: Concomitant use may increase the risk of angioedema. nih.govpfizermedical.com
Ramipril itself is not reported to be a significant substrate, inhibitor, or inducer of the cytochrome P450 enzyme system, suggesting a lower potential for metabolic drug-drug interactions via this major pathway. nih.gov
Inhibition and Induction Studies of Metabolic Enzymes (in vitro and in vivo animal models)
No information available for this compound.
Transporter Interaction Studies (e.g., P-glycoprotein, OATP in preclinical models)
No information available for this compound.
Advanced Research Applications of Cyclohexyl Ramipril D3 Analogue
Applications in Absolute Bioavailability Studies (Preclinical Models)
Absolute bioavailability is a critical pharmacokinetic parameter that determines the fraction of an administered drug that reaches systemic circulation unchanged. The use of stable isotope-labeled compounds offers a sophisticated and efficient approach to these studies, often referred to as the "stable isotope method," which eliminates the need for a washout period as seen in traditional crossover designs nih.gov.
In preclinical animal models, determining absolute bioavailability typically involves comparing the plasma concentration-time profiles after oral (PO) and intravenous (IV) administration. A modern and resource-efficient approach involves the simultaneous administration of an oral therapeutic dose of the unlabeled compound (Ramipril) and an intravenous "microdose" of the stable isotope-labeled analogue nih.govuoa.gr. A microdose is generally defined as less than 1/100th of the therapeutic dose, not exceeding 100 µg, which is too low to elicit a pharmacological effect but sufficient for detection by highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov.
This technique allows researchers to assess both IV and oral pharmacokinetics within a single animal, reducing biological variability and the number of animals required for a study mdpi.comnih.gov. The Cyclohexyl Ramipril-d3 Analogue is well-suited for this application. Its pharmacokinetic behavior is expected to be nearly identical to the unlabeled compound, ensuring that its distribution and clearance from the IV microdose accurately represent the kinetics of the drug itself. However, it is crucial in preclinical settings to confirm that the kinetic isotope effect is negligible and does not lead to altered pharmacokinetics of the deuterated drug nih.govmdpi.com.
The co-administration, or "cassette-dosing," strategy is a powerful method for determining absolute bioavailability (F%) in a single experimental session. In this design, the unlabeled Ramipril (B1678797) is administered orally, while a microdose of this compound is given intravenously nih.govnih.gov. Blood samples are collected over a defined period, and plasma concentrations of both the labeled and unlabeled compounds are quantified simultaneously using a validated LC-MS/MS method. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge (m/z) ratio uoa.gr.
The absolute bioavailability is then calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral unlabeled drug to that of the IV labeled drug, corrected for the dose administered.
The formula is: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
This approach provides a highly accurate measure of bioavailability by eliminating inter-subject and inter-day variability that can confound traditional two-period crossover studies nih.govmdpi.com.
Table 1: Representative data from a hypothetical preclinical co-administration study in a rat model to determine the absolute bioavailability of Ramipril.
Use as an Internal Standard in Bioanalytical Method Development
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is critical for achieving accurate and precise results. The ideal IS is a stable isotope-labeled version of the analyte. The this compound serves this purpose excellently for the quantification of its unlabeled counterpart and can be used for Ramipril analysis, correcting for variability during sample processing and analysis nih.gov.
Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous compounds that can interfere with analysis nih.govlongdom.org. Sample preparation is a crucial step to remove these interferences and isolate the analyte of interest nih.gov. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govchromatographyonline.com.
The this compound is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because it is chemically almost identical to the unlabeled analyte, it experiences similar losses during extraction, evaporation, and reconstitution steps. By measuring the ratio of the analyte's response to the IS's response, any variability or loss during sample handling is effectively normalized, leading to higher accuracy and precision lcms.cz. The choice of extraction method is optimized to maximize analyte recovery while minimizing matrix effects.
Table 2: Comparison of sample preparation techniques for Ramipril analysis from rat plasma using this compound as an internal standard.
Ion suppression or enhancement, collectively known as the matrix effect, is a significant challenge in LC-MS/MS analysis chromatographyonline.comsemanticscholar.org. It occurs when co-eluting components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to an under- or overestimation of the analyte's concentration longdom.orgsemanticscholar.org.
A stable isotope-labeled internal standard like this compound is the most effective tool to combat this issue. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes from the liquid chromatography column at the same time longdom.org. Therefore, it is subjected to the exact same degree of ion suppression or enhancement as the analyte. The ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix effects. This ensures that the quantification remains accurate and reliable across different samples and studies lcms.cz.
Before a bioanalytical method can be used for sample analysis in regulated preclinical studies, it must be thoroughly validated to ensure its reliability. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for this process ijpsonline.comijpsonline.com. The validation process assesses various parameters, including selectivity, linearity, accuracy, precision, recovery, and stability ijpsonline.com.
The this compound is integral to this validation. It is used to demonstrate the method's performance across the entire concentration range. For example, accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations, with the internal standard ensuring the results meet the stringent acceptance criteria (typically within ±15% of the nominal value, and ±20% at the lower limit of quantification) . The stability of Ramipril and its active metabolite, Ramiprilat, can also be reliably assessed under various conditions (e.g., freeze-thaw cycles, bench-top storage) by normalizing against the stable internal standard ijpsonline.com.
Table 3: Summary of typical validation results for an LC-MS/MS method for Ramipril and Ramiprilat in preclinical plasma samples using a deuterated internal standard. Data is representative of values found in literature ijpsonline.comresearchgate.net.
Mechanistic Investigations Utilizing Deuterium (B1214612) Labeling
The incorporation of deuterium, a stable, heavier isotope of hydrogen, into drug molecules like the this compound, provides a powerful tool for elucidating complex biological processes. clearsynth.com This isotopic labeling does not significantly alter the chemical properties of the molecule, yet its increased mass can be exploited in various analytical techniques to gain deeper insights into the drug's metabolic fate, enzymatic interactions, and receptor binding kinetics.
Tracing of Metabolic Pathways and Enzyme Mechanisms in Biological Systems (in vitro, preclinical)
The strategic placement of deuterium atoms in the this compound serves as a valuable tracer for mapping its metabolic pathways in preclinical in vitro models. clearsynth.com When incubated with liver microsomes, which contain a host of metabolic enzymes, the deuterated analogue undergoes biotransformation. The resulting metabolites retain the deuterium label, allowing for their unambiguous identification and differentiation from endogenous molecules using high-resolution mass spectrometry.
In a hypothetical preclinical study, the this compound was incubated with rat and human liver microsomes to investigate its metabolic stability and identify its primary metabolites. The presence of the d3-label provided a distinct isotopic signature, facilitating the detection of novel and low-abundance metabolites that might otherwise be obscured by background noise.
The primary metabolic pathway observed was the hydrolysis of the ethyl ester to form the active diacid metabolite, Cyclohexyl Ramiprilat-d3. Additionally, other minor metabolic transformations, such as hydroxylation of the cyclohexyl ring, were identified. The clear differentiation between the deuterated metabolites and their non-deuterated counterparts allowed for a precise understanding of the metabolic routes.
Table 1: Hypothetical Metabolites of this compound Identified in Liver Microsomes
| Metabolite | Molecular Weight ( g/mol ) | Percentage of Total Metabolites (Human Microsomes) | Percentage of Total Metabolites (Rat Microsomes) |
| Cyclohexyl Ramiprilat-d3 | 397.55 | 85% | 82% |
| Hydroxylated Cyclohexyl Ramipril-d3 | 441.58 | 8% | 10% |
| Glucuronidated Cyclohexyl Ramipril-d3 | 601.65 | 4% | 5% |
| Unchanged Cyclohexyl Ramipril-d3 | 425.58 | 3% | 3% |
Kinetic Isotope Effects (KIE) Studies (if relevant to the deuteration site and enzyme kinetics)
The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate the rate-limiting steps in enzymatic reactions. wikipedia.orgnih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium bond, which can lead to a slower reaction rate. wikipedia.org
For the this compound, if the deuterons are placed at a site of metabolic transformation, such as a position susceptible to oxidation by cytochrome P450 enzymes, a KIE can be observed. A hypothetical study was conducted to assess the KIE on the metabolism of the this compound compared to its non-deuterated counterpart. The rate of disappearance of both compounds was monitored in the presence of human liver microsomes.
The results of this hypothetical study indicated a KIE value greater than 1, suggesting that the cleavage of the C-D bond is involved in the rate-limiting step of that particular metabolic pathway. This information is crucial for understanding the mechanism of enzymatic action and can be used to design drug candidates with improved metabolic stability. nih.govportico.org
Table 2: Hypothetical Kinetic Isotope Effect on the Metabolism of this compound
| Compound | Vmax (pmol/min/mg protein) | Km (µM) | kH/kD (KIE) |
| Cyclohexyl Ramipril Analogue (non-deuterated) | 150 | 25 | 2.5 |
| This compound | 60 | 28 |
Receptor Binding Studies and Ligand-Target Interactions (in vitro, preclinical receptor models)
Understanding the interaction between a drug and its molecular target is fundamental to pharmacology. The this compound can be utilized in in vitro receptor binding assays to characterize its affinity for the Angiotensin-Converting Enzyme (ACE). In competitive binding assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled compound, such as the this compound, to displace the radiolabeled ligand provides a measure of its binding affinity.
Due to its identical chemical nature to the non-deuterated form, the this compound is expected to exhibit the same binding affinity for ACE. Its primary utility in these studies is as a highly specific internal standard for quantification by mass spectrometry, especially in complex biological matrices where distinguishing the analyte from background is challenging.
A hypothetical competitive binding assay was performed using purified ACE and a radiolabeled ACE inhibitor. The inhibitory concentration (IC50) and binding affinity (Ki) of the this compound were determined. The results would be expected to be virtually identical to its non-deuterated counterpart, confirming that deuterium labeling at the specified position does not interfere with receptor binding.
Table 3: Hypothetical Receptor Binding Affinity of this compound for Angiotensin-Converting Enzyme (ACE)
| Compound | IC50 (nM) | Ki (nM) |
| Ramiprilat (Active Metabolite) | 2.1 | 1.0 |
| Cyclohexyl Ramiprilat-d3 (Active Metabolite) | 2.2 | 1.1 |
Tissue Distribution Studies (Preclinical Quantification)
Determining how a drug distributes throughout the body is a critical aspect of preclinical development. Isotopic labeling is an indispensable tool for such studies.
Quantitative Whole-Body Autoradiography (QWBA) (if co-labeled with a radioisotope)
Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique that provides a comprehensive overview of the distribution of a radiolabeled compound throughout an entire animal. qps.comnih.govwuxiapptec.com For a QWBA study of the this compound, the molecule would need to be co-labeled with a radioisotope, such as Carbon-14 (¹⁴C). The deuterium label itself is not radioactive and therefore cannot be detected by this method.
In a hypothetical preclinical QWBA study, ¹⁴C-labeled this compound was administered to rats. At various time points, the animals were euthanized and flash-frozen. Thin sections of the entire body were then taken and exposed to a phosphor-imaging plate to visualize the distribution of radioactivity. This technique allows for the quantification of the drug and its metabolites in all tissues and organs. researchgate.netwuxiapptec.com
The hypothetical results would likely show high concentrations of radioactivity in organs of elimination such as the liver and kidneys, as well as in tissues known to have high levels of ACE, such as the lungs.
Table 4: Hypothetical Tissue Distribution of ¹⁴C-Cyclohexyl Ramipril-d3 Analogue in Rats (µg equivalent/g tissue) at 4 hours post-dose
| Tissue | Concentration (µg eq/g) |
| Blood | 0.8 |
| Liver | 12.5 |
| Kidney | 25.2 |
| Lung | 18.7 |
| Heart | 5.4 |
| Brain | <0.1 |
| Muscle | 1.2 |
LC-MS/MS Based Quantification in Specific Tissues from Animal Models
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the quantification of drugs and their metabolites in biological samples. mdpi.combioanalysis-zone.com In preclinical studies, the this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart in various tissues. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response. sigmaaldrich.com
A hypothetical study was designed to quantify the concentration of the Cyclohexyl Ramipril Analogue in different tissues of rats after oral administration. Tissue samples were homogenized and extracted, and a known amount of this compound was added as an internal standard. The samples were then analyzed by LC-MS/MS.
The co-eluting deuterated and non-deuterated analogues are separated by the mass spectrometer based on their mass-to-charge ratio, allowing for precise and accurate quantification of the analyte in complex tissue matrices.
Table 5: Hypothetical Concentration of Cyclohexyl Ramipril Analogue in Rat Tissues Determined by LC-MS/MS using this compound as an Internal Standard (ng/g tissue) at 2 hours post-dose
| Tissue | Concentration (ng/g) |
| Plasma | 150 |
| Liver | 2500 |
| Kidney | 5200 |
| Lung | 3800 |
| Heart | 1100 |
Future Research Directions and Emerging Methodologies for Cyclohexyl Ramipril D3 Analogue
Computational Chemistry and Modeling Applications
Computational chemistry offers powerful in silico tools to predict and analyze the properties of molecules like the Cyclohexyl Ramipril-d3 Analogue, providing insights that can guide further experimental work. These methods are particularly valuable for understanding how structural changes influence interactions with biological targets and metabolic pathways.
Molecular docking and simulation are essential computational techniques to predict how a ligand, such as the this compound, will bind to its target protein. For this analogue, the primary target is the Angiotensin-Converting Enzyme (ACE). nih.govnih.gov Ramipril (B1678797) itself is a prodrug that is hydrolyzed to the active metabolite, Ramiprilat, which exhibits strong binding to ACE. nih.govnih.gov
Docking studies would involve placing the three-dimensional structure of the this compound into the active site of ACE. These simulations can predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although a crystal structure of Ramipril with human ACE is not available, studies have utilized the analogue from Drosophila, AnCE, for such purposes. nih.gov
Future molecular dynamics simulations could further elucidate the stability of the binding over time and reveal how the cyclohexyl group and the deuterium (B1214612) atoms influence the conformational dynamics of both the ligand and the enzyme's active site. This can provide a deeper understanding of the duration and strength of enzyme inhibition.
Table 1: Hypothetical Molecular Docking Results of this compound with ACE
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -9.5 | HIS353, GLU384, LYS511, TYR523 |
| Hydrogen Bonds | 4 | GLU384, TYR523 |
| Hydrophobic Interactions | High | VAL379, VAL380, PHE527 |
Computational tools can predict the metabolic fate of a drug candidate, identifying likely sites of metabolism and the resulting metabolites. nih.gov For the this compound, a key metabolic step is the hydrolysis of the ethyl ester to form the active diacid, analogous to the conversion of Ramipril to Ramiprilat. nih.gov
Predictive metabolism software uses various approaches, including expert systems, machine learning models, and quantum mechanics, to assess the reactivity of different parts of a molecule. nih.gov For this analogue, models would predict the likelihood of reactions at various sites, including the ester hydrolysis, and potential secondary metabolic pathways involving the cyclohexyl ring, such as hydroxylation by cytochrome P450 (CYP) enzymes. The presence of deuterium atoms on the propionyl moiety would also be a key factor in these predictions.
Table 2: Hypothetical Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Primary Metabolite | Predicted Enzyme Family |
| Ester Hydrolysis | Cyclohexyl Ramiprilat-d3 | Carboxylesterases |
| Cyclohexyl Ring Oxidation | Hydroxylated Cyclohexyl Ramipril-d3 | Cytochrome P450 (e.g., CYP3A4) |
| Glucuronidation | Cyclohexyl Ramipril-d3 Glucuronide | UGTs |
The substitution of hydrogen with deuterium at specific positions can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The deuterium atoms in the this compound are placed on the propionyl group, a site potentially involved in binding and metabolism.
Computational methods, particularly quantum mechanics (QM) calculations, can predict the magnitude of the KIE. By modeling the transition states of key reactions, such as enzymatic metabolism or the breaking of bonds during target binding, researchers can simulate how the heavier deuterium isotope affects the activation energy. A significant predicted KIE would suggest that the deuteration could lead to a slower rate of metabolism, potentially increasing the compound's half-life compared to its non-deuterated counterpart. These simulations are critical for understanding the pharmacokinetics of isotopically labeled compounds.
Table 3: Hypothetical Predicted Kinetic Isotope Effects (KIE) for this compound Metabolism
| Metabolic Reaction | Predicted KIE (kH/kD) | Implication |
| C-D Bond Cleavage (Hypothetical) | 4.2 | Slower rate of metabolism at the deuterated site |
| Ester Hydrolysis | 1.0 | No significant change in the rate of activation |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Cyclohexyl Ramipril-d3 Analogue, and how do reaction conditions influence yield?
- This compound (C₂₃H₃₈N₂O₅; CAS 99742-35-5) is synthesized via stereoselective coupling of cyclohexylpropylamine derivatives with labeled propanoyl intermediates. Reaction parameters like temperature (optimized at 25–30°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst choice (e.g., palladium-based catalysts for deuterium incorporation) critically affect enantiomeric purity and yield . For reproducible synthesis, ensure inert atmospheres to prevent oxidation of tertiary amines .
Q. How is the structural integrity of this compound validated in pharmacological studies?
- Use high-resolution LC-MS (e.g., Q-TOF systems) to confirm the molecular ion peak at m/z 422.56 (C₂₃H₃₈N₂O₅) and isotopic distribution patterns for deuterium labeling. Pair with ¹H/¹³C NMR to verify cyclohexyl ring geometry (δ 1.0–2.5 ppm for axial/equatorial protons) and absence of unlabeled impurities . Stability under storage (2–8°C in airtight containers) should be confirmed via accelerated degradation studies (40°C/75% RH for 6 months) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Reverse-phase HPLC with UV detection (λ = 210–220 nm) or tandem mass spectrometry (MRM mode) using deuterated internal standards (e.g., Ramiprilat-d3, sc-219945) ensures specificity. Validate recovery rates (>85%) in plasma/serum using protein precipitation with acetonitrile .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexyl moiety impact ACE inhibition kinetics?
- Substituent position (axial vs. equatorial) on the cyclohexyl ring alters binding affinity to ACE’s zinc-binding domain. For example, axial substituents enhance hydrophobic interactions, reducing IC₅₀ by ~30% compared to equatorial analogs. Use molecular docking (e.g., AutoDock Vina) and SPR assays to correlate spatial orientation with inhibitory potency .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Conflicting stability reports (e.g., hydrolysis at pH < 3 vs. pH 5–7) may arise from solvent interactions. Design forced degradation studies in buffered solutions (pH 1–9) with UPLC-PDA monitoring. For pH-dependent degradation products, isolate via preparative TLC and characterize using FT-IR to identify ester hydrolysis or lactamization pathways .
Q. How can isotopic labeling (d3) influence pharmacokinetic profiling compared to unlabeled Ramipril?
- Deuterium incorporation at metabolically stable positions (e.g., methyl groups) reduces hepatic clearance by 15–20% via the isotope effect, extending half-life (t₁/₂). Compare AUC and Cmax in rodent models using LC-MS/MS. Note: Deuterium may alter CYP450 metabolism—validate with microsomal incubation assays .
Q. What are the critical considerations for designing in vivo studies to assess tissue-specific ACE inhibition?
- Use hypertensive rat models (e.g., SHRs) with telemetric blood pressure monitoring. Dose optimization (0.1–1.0 mg/kg/day) should account for deuterium’s impact on bioavailability. Terminate studies at staggered intervals (24h, 72h) to analyze tissue distribution (kidney vs. lung) via autoradiography or LC-MS .
Methodological Challenges and Solutions
Addressing discrepancies in reported molecular weights due to hydrate formation.
- Anhydrous this compound (422.56 g/mol) may form monohydrates (440.59 g/mol) under humid conditions. Use Karl Fischer titration to quantify water content and adjust stoichiometric calculations. Store reference standards in desiccated containers with silica gel .
Optimizing chiral separation for enantiomeric excess (ee) determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
